molecular formula C8H6N2O2 B13444881 Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic Acid

Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic Acid

Cat. No.: B13444881
M. Wt: 166.17 g/mol
InChI Key: DOGXPDFZEQXZDS-RHQRLBAQSA-N
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Description

Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic Acid (CAS: 1426135-69-4) is a deuterated derivative of the imidazo[1,2-a]pyridine scaffold, featuring four deuterium atoms at the 5, 6, 7, and 8 positions of the pyridine ring. Its molecular formula is C8D4H2N2O2, with a molecular weight of 166.17 g/mol . The compound is classified as a stable isotope-labeled product, primarily used in pharmacokinetic studies, metabolic tracing, and as an internal standard in analytical techniques such as mass spectrometry and NMR due to its isotopic purity . The carboxylic acid substituent at the C3 position enhances polarity, influencing its solubility and interaction with biological targets .

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

166.17 g/mol

IUPAC Name

5,6,7,8-tetradeuterioimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-5-9-7-3-1-2-4-10(6)7/h1-5H,(H,11,12)/i1D,2D,3D,4D

InChI Key

DOGXPDFZEQXZDS-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C2=NC=C(N2C(=C1[2H])[2H])C(=O)O)[2H]

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Multicomponent Groebke-Blackburn-Bienaymé Reaction (GBBR)

The Groebke-Blackburn-Bienaymé multicomponent reaction is a widely used method to synthesize imidazo[1,2-a]pyridine scaffolds. It involves the condensation of 2-aminopyridines, aldehydes, and isonitriles in the presence of acetic acid, typically in methanol and tetrahydrofuran (THF) solvents.

  • Procedure : 2-Aminopyridine (6 mmol), aldehyde (6 mmol), and acetic acid (12 mmol) are mixed in MeOH/THF (1:1, 10 mL) at room temperature for 20 minutes. Then, isonitrile (6 mmol) is added, and the mixture is heated at 80 °C for 4 hours or stirred at room temperature for 24 hours.
  • Outcome : The reaction yields imidazo[1,2-a]pyridine derivatives, which can be further functionalized to carboxylic acid derivatives.

This method allows for the incorporation of various substituents, including deuterium-labeled groups, by using appropriately labeled starting materials.

Palladium-Catalyzed Hydrogenation for Tetrahydro-Imidazo[1,2-a]pyridine Derivatives

A specific example relevant to the preparation of tetrahydro derivatives involves the hydrogenation of methyl imidazo[1,2-a]pyridine-6-carboxylate using 5% palladium on activated carbon in acetic acid at 50 °C under pressure (30 psi) for 16 hours.

  • Procedure : Methyl imidazo[1,2-a]pyridine-6-carboxylate (0.26 g) is reacted with wet 5% Pd/C (0.052 g) in acetic acid (10 mL) at 50 °C under 30 psi hydrogen pressure for 16 hours.
  • Workup : The catalyst is filtered off, and the filtrate is concentrated. The residue is extracted with ethyl acetate, washed with saturated sodium bicarbonate and brine, dried, filtered, and purified by silica gel chromatography.
  • Product : Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate is obtained.

This step is crucial for preparing partially saturated imidazo[1,2-a]pyridine derivatives, which can be hydrolyzed to the corresponding carboxylic acids.

Vilsmeier-Haack Formylation and Subsequent Functionalization

The Vilsmeier-Haack reaction is employed to introduce formyl groups at the 3-position of imidazo[1,2-a]pyridine rings, which can then be converted into carboxylic acids.

  • Procedure : Phosphoryl trichloride (POCl3) is added to a solution of dimethylformamide (DMF) at 0 °C, then warmed to room temperature. Imidazo[1,2-a]pyridine is added, and the mixture is heated to 80 °C for 5 hours.
  • Workup : Neutralization with saturated sodium bicarbonate solution, extraction with dichloromethane, drying, and purification by silica gel chromatography.
  • Outcome : 2-Phenyl-H-imidazo[1,2-a]pyridine-3-carbaldehyde is obtained, which can be further transformed into carboxylic acid derivatives via oxidation or condensation reactions.

Preparation of Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic Acid

Incorporation of Deuterium at Positions 5,6,7,8

The selective deuteration at the 5,6,7,8-positions of the imidazo[1,2-a]pyridine ring is typically achieved by starting from deuterated precursors or by hydrogen-deuterium exchange methods under catalytic conditions.

  • Deuterated Precursors : Using commercially available or synthesized 2-aminopyridines or aldehydes labeled with deuterium at the desired positions.
  • Hydrogen-Deuterium Exchange : Catalytic hydrogenation using D2 gas in the presence of palladium catalysts can replace hydrogen atoms with deuterium in the tetrahydro ring system.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis has been demonstrated as an efficient method to prepare imidazo[1,2-a]pyridine-3-carboxylic acid esters, which are key intermediates for the corresponding acids.

  • Procedure : Condensation of ethyl 2-halogenated-3-oxobutanoates with 2-aminopyridines under microwave irradiation in ethanol or other solvents.
  • Advantages : Significantly reduced reaction times (minutes instead of hours), improved yields (often >50%), and cleaner reactions with fewer by-products.
  • Hydrolysis : The esters formed can be hydrolyzed easily under alkaline aqueous conditions to yield the free carboxylic acid.
  • Application to Deuterated Compounds : Starting from deuterated 2-aminopyridines or ethyl 2-halogenated-3-oxobutanoates labeled with deuterium allows preparation of this compound.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Product Type Notes References
Groebke-Blackburn-Bienaymé Reaction 2-Aminopyridine, aldehyde, isonitrile, AcOH, MeOH/THF, 80 °C Imidazo[1,2-a]pyridine derivatives Versatile; allows substitution and labeling
Pd-Catalyzed Hydrogenation Methyl imidazo[1,2-a]pyridine-6-carboxylate, Pd/C, AcOH, 50 °C, 30 psi H2 Tetrahydro derivatives Enables partial saturation and deuterium incorporation
Vilsmeier-Haack Formylation POCl3, DMF, 0-80 °C Imidazo[1,2-a]pyridine-3-carbaldehydes Precursor to carboxylic acids
Microwave-Assisted Synthesis Ethyl 2-halogenated-3-oxobutanoate, 2-aminopyridine, MW irradiation Imidazo[1,2-a]pyridine-3-carboxylic acid esters Rapid, efficient, suitable for deuterated compounds

Research Discoveries and Notes

  • The Groebke-Blackburn-Bienaymé multicomponent reaction remains a cornerstone for constructing the imidazo[1,2-a]pyridine core with various substitutions, including aminooxy functional groups that can be further modified into carboxylic acids.
  • The palladium-catalyzed hydrogenation under mild pressure and temperature conditions allows for the selective saturation of the pyridine ring, which is essential for achieving the tetrahydro form and facilitating deuterium incorporation.
  • Vilsmeier-Haack formylation provides a reliable route to 3-formyl derivatives, which are versatile intermediates for further functionalization into carboxylic acids or other derivatives.
  • Microwave-assisted organic synthesis significantly improves the efficiency and yield in the preparation of imidazo[1,2-a]pyridine-3-carboxylic acid esters, which upon hydrolysis yield the target acids. This method is particularly advantageous for synthesizing deuterium-labeled compounds due to shorter reaction times and milder conditions.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Scientific Research Applications of Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic Acid

This compound is a deuterated compound with the molecular formula C8D4H2N2O2C_8D_4H_2N_2O_2 and a molecular weight of 166.17 g/mol. It features a bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a carboxylic acid functional group at the 3-position. The presence of deuterium isotopes enhances its utility in isotopic labeling and tracing within biological systems.

Applications

This compound finds applications across various fields:. Studies have focused on its interactions with biological targets, suggesting it may inhibit specific enzymes involved in inflammatory pathways. Such research is crucial for understanding its potential therapeutic uses and identifying possible side effects or interactions with other drugs.

  • Anti-inflammatory Properties: Research indicates that this compound has been investigated for its anti-inflammatory properties. It can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways.
  • Anticancer Agent: Studies have suggested its potential as an anticancer agent due to its ability to interact with specific cellular targets and pathways.
  • Isotopic Labeling: The deuterated nature of this compound enhances its stability and tracking capabilities in biological systems compared to its non-deuterated counterparts, making it valuable in research applications involving isotopic labeling techniques.

Mechanism of Action

The mechanism of action of Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as cyclooxygenase (COX) to exert anti-inflammatory effects . The compound’s deuterium labeling can also provide insights into metabolic pathways and reaction mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, with substituent variations at key positions (C2, C3, and pyridine ring) dictating biological activity and physicochemical properties. Below is a comparative analysis of Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic Acid and structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Applications/Biological Activity
This compound C8D4H2N2O2 166.17 C3-carboxylic acid; 5,6,7,8-D4 Isotopic labeling, metabolic studies
Imidazo[1,2-a]pyridine-3-carboxylic Acid C8H6N2O2 162.15 C3-carboxylic acid Intermediate for drug synthesis
Imidazo[1,2-a]pyridine-6-acetic Acid C9H8N2O2 176.17 C6-acetic acid Unknown (research compound)
Zolpidem C19H21N3O 307.39 C3-methyl, C2-N,N-dimethylacetamide Insomnia treatment (GABA receptor agonist)
3-Aroylimidazo[1,2-a]pyridines Varies ~250–350 C3-aroyl group Anticancer activity
Flumazenil Impurity B C15H12FN3O3 301.27 C3-carboxylic acid, C8-fluoro Benzodiazepine antagonist impurity

Key Differences and Research Findings

Deuteration Effects: The deuterated compound exhibits enhanced metabolic stability compared to its non-deuterated counterpart (Imidazo[1,2-a]pyridine-3-carboxylic Acid) due to the kinetic isotope effect, which slows C–D bond cleavage . This property is critical for its use in tracer studies to monitor drug degradation pathways.

Substituent Position and Bioactivity: C3-Carboxylic Acid Derivatives: The deuterated compound and Flumazenil Impurity B share a C3-carboxylic acid group, which increases polarity and reduces membrane permeability compared to lipophilic analogs like Zolpidem. This limits their direct therapeutic use but makes them valuable as analytical tools or intermediates . However, its biological activity remains uncharacterized .

Therapeutic vs. Analytical Applications: Non-deuterated C3-aroyl or C2/C3-alkyl/amide derivatives (e.g., Zolpidem, 3-aroylimidazo[1,2-a]pyridines) are optimized for CNS penetration and receptor binding, enabling clinical use . The deuterated compound’s primary role is non-therapeutic, serving as a stable isotope standard to improve quantification accuracy in mass spectrometry .

Synthetic Accessibility : While many imidazo[1,2-a]pyridines are synthesized via multicomponent reactions (e.g., Groebke–Blackburn–Bien method), deuterated analogs require specialized routes, such as deuterium exchange or using deuterated building blocks, increasing production complexity .

Biological Activity

Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic acid is a deuterated compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C8D4H2N2O2C_8D_4H_2N_2O_2 and a molecular weight of 166.17 g/mol. The presence of deuterium enhances its stability and tracking capabilities in biological systems, making it particularly valuable for isotopic labeling studies .

Biological Activities

The compound exhibits a broad spectrum of biological activities:

  • Anti-inflammatory Properties : Research indicates that Imidazo[1,2-a]pyridine derivatives can inhibit cyclooxygenase enzymes (COX), which are crucial in inflammation and pain pathways. This inhibition suggests potential applications in treating inflammatory diseases .
  • Anticancer Activity : Studies have shown that this compound interacts with specific cellular targets involved in cancer progression. Its ability to inhibit various kinases and apoptosis-related proteins highlights its potential as an anticancer agent .
  • Antimicrobial Effects : The compound has demonstrated antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies .

The mechanisms underlying the biological activities of this compound involve:

  • Enzyme Inhibition : The compound selectively inhibits enzymes such as COX and various kinases (e.g., CDK2 and Aurora B), which are pivotal in cell cycle regulation and inflammation .
  • Cellular Pathway Modulation : It affects pathways related to oxidative stress and inflammation by modulating transcription factors like NF-κB and Nrf2 .

Anticancer Activity

A study focusing on the anticancer potential of Imidazo[1,2-a]pyridine derivatives revealed significant cytotoxic effects against various cancer cell lines. For instance:

CompoundIC50 (µM)Target
This compound0.082Mcl-1
Related derivative0.004CDK2

These findings suggest that structural modifications can enhance potency against specific cancer targets .

Anti-inflammatory Effects

In another study assessing anti-inflammatory activity:

CompoundpIC50 (selectivity)Target
Imidazo[1,2-a]pyridine derivative7.09 (iNOS)iNOS
Control compound4.86 (nNOS)nNOS

This data indicates a strong selectivity for iNOS over other nitric oxide synthases (NOS), suggesting potential for targeted therapies in inflammatory conditions .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at specific positions on the imidazopyridine scaffold significantly influence biological activity. For example:

  • Substituents at the C6 position enhance anticancer activity.
  • Variations in the carboxylic acid group affect anti-inflammatory properties.

These insights are crucial for medicinal chemists aiming to optimize drug candidates derived from this scaffold .

Q & A

(Basic) What are the common synthetic routes for Imidazo[1,2-a]pyridine-3-carboxylic acid derivatives, and how can reaction conditions be optimized for regioselective functionalization?

Methodological Answer:
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves multicomponent reactions (MCRs) or Friedel-Crafts acylation. For example:

  • Catalyst-free MCRs : A three-component reaction using imidazo[1,2-a]pyridine, glyoxylic acid, and boronic acids under solvent conditions (e.g., DMF at 100°C) enables C-3 functionalization without metal catalysts. Optimization involves adjusting solvent polarity and temperature to suppress side products like non-decarboxylated adducts .
  • Friedel-Crafts Acylation : Acetylation at C-3 can be achieved using Lewis acids (e.g., AlCl₃) under mild conditions. Key parameters include substrate scope tolerance and avoiding heterogeneous mixtures by optimizing stoichiometry and reaction time .

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